molecular formula C10H22ClNO B12308997 rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride, trans

rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride, trans

Cat. No.: B12308997
M. Wt: 207.74 g/mol
InChI Key: LJAKDCHYUBSLHJ-UHFFFAOYSA-N
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Description

rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride, trans: is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a dimethylpropyl group and a methanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride, trans typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

    Substitution with Dimethylpropyl Group: The dimethylpropyl group is introduced through a substitution reaction, often using a suitable alkylating agent under basic conditions.

    Introduction of Methanol Moiety: The methanol group is added via a reduction reaction, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the aldehyde formed from oxidation back to the alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes due to its unique structure.

    Receptor Binding Studies: It can be employed in research involving receptor-ligand interactions.

Medicine:

    Drug Development: The compound’s chiral nature makes it a potential candidate for the development of new pharmaceuticals.

    Pharmacological Studies: It can be used in studies to understand its pharmacokinetics and pharmacodynamics.

Industry:

    Chemical Manufacturing: The compound can be used in the production of fine chemicals and specialty chemicals.

    Material Science: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride, trans involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    (3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol: The free base form without the hydrochloride salt.

    (3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol acetate: An ester derivative with different solubility and stability properties.

Uniqueness:

    Hydrochloride Salt Form: The hydrochloride salt form enhances solubility and stability compared to the free base or ester derivatives.

    Chiral Nature: The compound’s chiral nature allows for specific interactions with chiral targets, making it valuable in asymmetric synthesis and drug development.

Properties

Molecular Formula

C10H22ClNO

Molecular Weight

207.74 g/mol

IUPAC Name

[4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,3)4-8-5-11-6-9(8)7-12;/h8-9,11-12H,4-7H2,1-3H3;1H

InChI Key

LJAKDCHYUBSLHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CNCC1CO.Cl

Origin of Product

United States

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